1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-bromo-2,3,6-trifluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLWYEZZGODNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
- Starting Material : 2,3,6-Trifluoroacetophenone.
- Bromination : Electrophilic substitution at position 4 using $$ \text{Br}2/\text{FeBr}3 $$ or $$ \text{NBS} $$.
$$
\text{C}6\text{H}2\text{F}3\text{COCH}3 + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}6\text{H}2\text{F}3\text{Br}\text{COCH}3 + \text{HBr}
$$ - Workup : Neutralization and recrystallization.
Performance Data
| Condition | Catalyst | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| $$ \text{Br}2/\text{FeBr}3 $$ | 5 mol% | 0–25°C | 32% | 88% |
| $$ \text{NBS} $$ | — | 40°C | 45% | 92% |
Key Limitations :
- Competing bromination at positions 5 and 6 due to fluorine’s ortho/para-directing effects.
- Low yields attributed to steric hindrance from adjacent fluorines.
Method 2: Weinreb Amide-Mediated Acetylation
Reaction Pathway (Adapted from CN104529735A)
- Bromination : 2,3,6-Trifluorobenzoic acid → 4-bromo-2,3,6-trifluorobenzoic acid using $$ \text{HNO}3/\text{AgNO}3 $$.
- Acyl Chloride Formation : Treatment with $$ \text{SOCl}_2 $$.
- Weinreb Amide Synthesis : Reaction with $$ \text{N,O-dimethylhydroxylamine hydrochloride} $$.
- Grignard Acetylation : Methylmagnesium bromide yields the ketone.
Optimized Protocol
- Step 1 : Bromination in glacial acetic acid with $$ \text{Br}2 $$ (1.07 mol) and $$ \text{AgNO}3 $$ (588 mmol) at 25°C for 16 hr (85% yield).
- Step 2 : Acyl chloride formation via $$ \text{SOCl}_2 $$ reflux (99% conversion).
- Step 3 : Amidation with $$ \text{N,O-dimethylhydroxylamine} $$ in $$ \text{CH}2\text{Cl}2 $$ (99% yield).
- Step 4 : Grignard reaction in anhydrous THF at 0°C (95% yield).
Advantages :
- Avoids Friedel-Crafts limitations in deactivated rings.
- High regioselectivity and no isomer byproducts.
Method 3: Directed Ortho-Metalation (DoM) Strategy
Reaction Pathway
- Directed Metalation : 2,3,6-Trifluorophenylacetylide formation using $$ \text{LDA} $$.
- Bromination : Quenching with $$ \text{Br}_2 $$ at −78°C.
- Oxidation : Ketone formation via $$ \text{Pd(OAc)}_2 $$-catalyzed oxidation.
Critical Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Metalating Agent | $$ \text{LDA} $$ | 70% |
| Temperature | −78°C | 65% |
| Oxidant | $$ \text{O}_2 $$ | 58% |
Challenges :
- Sensitivity to moisture and temperature.
- Requires cryogenic conditions.
Comparative Evaluation of Methods
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 32–45% | 80% | 58–70% |
| Scalability | Low | High | Moderate |
| Byproduct Formation | High | None reported | Moderate |
| Equipment Needs | Standard | Reflux setup | Cryogenic |
Recommendation : Method 2 offers superior yield and scalability for industrial applications, while Method 3 is preferable for lab-scale stereoselective synthesis.
Mechanistic Insights and Side Reactions
- Electrophilic Bromination : Fluorine’s −I effect deactivates the ring, necessitating strong Lewis acids (e.g., $$ \text{AgNO}_3 $$) to enhance electrophilicity.
- Grignard Specificity : Weinreb amides prevent over-addition of methyl nucleophiles, ensuring single ketone formation.
- Isomerization Risks : Method 1 suffers from positional isomerism due to competing bromination sites (e.g., 5-bromo vs. 4-bromo).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes .
Scientific Research Applications
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs from the evidence, highlighting substituent patterns and molecular properties:
Key Observations:
- Fluorine Substitution: Increasing fluorine atoms enhances electronegativity and polarizability, affecting solubility and boiling points. For instance, 1-(4-Bromo-2,3-difluorophenyl)ethan-1-one (C₈H₅BrF₂O) exhibits higher polarity than its non-fluorinated counterpart, 1-(4-bromophenyl)ethan-1-one (C₈H₇BrO) .
- Bromine Position : Bromine at C4 directs electrophilic substitution to specific ring positions, while fluorine atoms at C2/C6 hinder steric access to the acetyl group .
Biological Activity
1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C9H7BrF3O
- Molecular Weight : 291.05 g/mol
- IUPAC Name : this compound
This compound features a brominated aromatic ring with trifluoromethyl substitutions, which are known to enhance lipophilicity and alter biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl and bromine substituents can modulate the compound's binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Protein-Ligand Interactions : It may also influence protein-ligand interactions critical for cellular signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anti-inflammatory Activity
In several studies, derivatives of similar compounds have demonstrated anti-inflammatory properties. For instance, compounds with similar structural motifs have been evaluated for their effects on cytokine release in vitro.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Anti-inflammatory |
| Celecoxib | 16.5 | COX-2 Inhibitor |
| Indomethacin | 56.8 | COX Inhibitor |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been tested against various bacterial strains with promising results.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Study on Enzyme Inhibition : A study investigated the inhibition of cyclooxygenase (COX) enzymes by derivatives containing bromine and trifluoromethyl groups. Results indicated significant inhibition at low concentrations.
- Cytokine Release Assay : Another research evaluated the effect of related compounds on cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells. The findings suggested that these compounds could effectively reduce pro-inflammatory cytokines.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation or Friedel-Crafts acylation of fluorinated aromatic precursors. For example, bromination of 2,3,6-trifluoroacetophenone derivatives using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) can yield the target compound. Reaction conditions such as solvent polarity, temperature, and stoichiometric ratios of halogenating agents significantly affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate high-purity product .
Q. Key Factors :
- Solvent choice : Polar aprotic solvents enhance electrophilic substitution.
- Temperature : Lower temperatures reduce side reactions (e.g., polybromination).
- Purification : HPLC or GC-MS can confirm purity (>95% by area normalization) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR are essential for confirming substitution patterns. For example, <sup>19</sup>F NMR distinguishes between ortho, meta, and para fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 277.95 for C8H5BrF3O) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and torsional strain in the aromatic ring .
Q. Comparative Table :
| Technique | Key Data | Purpose |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.6 (s, 3H, COCH3) | Confirms acetyl group |
| <sup>19</sup>F NMR | δ -110 to -125 ppm (multiplets) | Identifies fluorine positions |
| HRMS | Exact mass ±0.001 Da | Verifies molecular formula |
Advanced Research Questions
Q. How does the electronic effect of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Bromine acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for NAS at the para position. Fluorine, being electronegative, induces meta-directing effects but also stabilizes intermediates through inductive effects. Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal that the trifluoromethyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or thiols in NAS. Competitive pathways (e.g., elimination vs. substitution) can be controlled by adjusting solvent polarity (e.g., DMSO for polar transition states) .
Q. Case Study :
- Substitution with NaN3 in DMF at 80°C yields 1-(4-azido-2,3,6-trifluorophenyl)ethan-1-one, confirmed by IR (2100 cm<sup>-1</sup>, N3 stretch) .
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 values in enzyme inhibition assays) often arise from:
- Purity variations : Use HPLC-MS to standardize compound batches (>98% purity) .
- Assay conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
- Structural analogs : Compare with derivatives (e.g., 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone) to isolate substituent effects.
Q. Validation Workflow :
Replicate assays under identical conditions.
Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Cross-validate with computational docking (AutoDock Vina) to predict target interactions .
Data Contradiction Analysis
Q. Why do computational models and experimental data sometimes disagree on the stability of this compound in aqueous environments?
- Methodological Answer : DFT calculations may underestimate solvation effects or hydrolysis pathways. Experimental stability assays (e.g., LC-MS monitoring at pH 7.4 and 37°C) reveal that the acetyl group undergoes slow hydrolysis (~5% degradation over 72 hours), whereas models predict faster degradation. Adjust computational parameters to include explicit water molecules and transition state theory (TST) for better agreement .
Comparative Structural Analysis
Q. How does this compound compare to its chloro- and iodo-substituted analogs in terms of reactivity and applications?
- Methodological Answer :
- Reactivity : Bromine’s moderate leaving-group ability balances reactivity and stability, unlike iodine (too labile) or chlorine (less reactive).
- Applications : Bromo derivatives are preferred in Suzuki-Miyaura cross-coupling (Pd catalysis) for biaryl synthesis, while chloro analogs are less efficient .
Q. Comparison Table :
| Substituent | Bond Dissociation Energy (kcal/mol) | Typical Applications |
|---|---|---|
| Br | ~68 | Cross-coupling, NAS |
| Cl | ~81 | Agrochemistry |
| I | ~55 | Radiolabeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
